molecular formula C14H18F3N B3835103 1-[[2-(Trifluoromethyl)phenyl]methyl]azepane

1-[[2-(Trifluoromethyl)phenyl]methyl]azepane

Cat. No.: B3835103
M. Wt: 257.29 g/mol
InChI Key: SEPQGPWGYWOODB-UHFFFAOYSA-N
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Description

1-[[2-(Trifluoromethyl)phenyl]methyl]azepane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azepane ring

Preparation Methods

The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]azepane typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[[2-(Trifluoromethyl)phenyl]methyl]azepane undergoes various chemical reactions, including:

Scientific Research Applications

1-[[2-(Trifluoromethyl)phenyl]methyl]azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-(Trifluoromethyl)phenyl]methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

1-[[2-(Trifluoromethyl)phenyl]methyl]azepane can be compared with other similar compounds, such as:

    1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine: This compound has a similar structure but contains a piperazine ring instead of an azepane ring. It exhibits different chemical and biological properties due to the presence of the piperazine ring.

    2-(Trifluoromethyl)phenylboronic acid: This compound contains a boronic acid group instead of an azepane ring.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c15-14(16,17)13-8-4-3-7-12(13)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPQGPWGYWOODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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